Cas no 1903181-38-3 (3-(2,4-dimethylphenyl)-2-hydroxy-2-methylpropanoic acid)

3-(2,4-dimethylphenyl)-2-hydroxy-2-methylpropanoic acid structure
1903181-38-3 structure
Product Name:3-(2,4-dimethylphenyl)-2-hydroxy-2-methylpropanoic acid
CAS No:1903181-38-3
MF:C12H16O3
MW:208.253643989563
CID:6125576
PubChem ID:117530512
Update Time:2025-07-26

3-(2,4-dimethylphenyl)-2-hydroxy-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2,4-dimethylphenyl)-2-hydroxy-2-methylpropanoic acid
    • 1903181-38-3
    • EN300-1802837
    • Inchi: 1S/C12H16O3/c1-8-4-5-10(9(2)6-8)7-12(3,15)11(13)14/h4-6,15H,7H2,1-3H3,(H,13,14)
    • InChI Key: DYVVIILJXYTXLY-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)(C)CC1C=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 208.109944368g/mol
  • Monoisotopic Mass: 208.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 57.5Ų

3-(2,4-dimethylphenyl)-2-hydroxy-2-methylpropanoic acid Pricemore >>

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Additional information on 3-(2,4-dimethylphenyl)-2-hydroxy-2-methylpropanoic acid

Introduction to 3-(2,4-dimethylphenyl)-2-hydroxy-2-methylpropanoic acid (CAS No. 1903181-38-3)

3-(2,4-dimethylphenyl)-2-hydroxy-2-methylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1903181-38-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a 2,4-dimethylphenyl group and a hydroxymethylpropanoic acid moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of both aromatic and aliphatic functional groups makes it a versatile scaffold for further derivatization and exploration in drug discovery.

The structure of 3-(2,4-dimethylphenyl)-2-hydroxy-2-methylpropanoic acid is characterized by a benzene ring substituted with two methyl groups at the 2 and 4 positions, linked to a branched propanoic acid derivative with a hydroxyl group at the second carbon. This unique arrangement imparts distinct electronic and steric properties, making it a valuable candidate for investigating interactions with biological targets. The compound’s solubility profile and metabolic stability are also critical factors that influence its suitability for pharmaceutical applications.

Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic properties of 3-(2,4-dimethylphenyl)-2-hydroxy-2-methylpropanoic acid. Molecular modeling studies suggest that the compound may exhibit moderate solubility in both aqueous and organic solvents, which could facilitate its formulation in various drug delivery systems. Additionally, preliminary quantum mechanical calculations indicate that the hydroxyl group and the aromatic ring may participate in hydrogen bonding interactions, which could be exploited to enhance binding affinity to biological receptors.

In the realm of medicinal chemistry, derivatives of 3-(2,4-dimethylphenyl)-2-hydroxy-2-methylpropanoic acid have been explored for their potential therapeutic effects. For instance, modifications to the aromatic ring or the side chain have shown promise in inhibiting certain enzymatic pathways associated with inflammation and oxidative stress. These findings align with current research trends aimed at developing novel therapeutics targeting chronic diseases. The compound’s structural features also make it a candidate for designing probes to study enzyme mechanisms and metabolic pathways.

The synthesis of 3-(2,4-dimethylphenyl)-2-hydroxy-2-methylpropanoic acid involves multi-step organic reactions, typically starting from commercially available precursors such as p-xylene or its derivatives. Advanced synthetic methodologies, including asymmetric catalysis and flow chemistry, have been employed to improve yield and purity. These techniques not only enhance efficiency but also minimize waste generation, aligning with green chemistry principles. The development of scalable synthetic routes is crucial for transitioning promising compounds like this one into clinical trials.

Biological evaluation of 3-(2,4-dimethylphenyl)-2-hydroxy-2-methylpropanoic acid has revealed intriguing properties that warrant further investigation. In vitro assays have demonstrated potential activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses. Moreover, preliminary cell-based studies suggest that the compound may modulate signaling pathways involved in cell proliferation and differentiation. Such effects make it an attractive candidate for developing treatments against conditions like arthritis or neurodegenerative disorders.

The pharmacological profile of 3-(2,4-dimethylphenyl)-2-hydroxy-2-methylpropanoic acid is further enhanced by its ability to cross biological membranes due to its lipophilic nature. This property is essential for compounds intended to reach intracellular targets or be administered orally. However, careful consideration must be given to potential side effects associated with lipophilicity, such as increased toxicity or bioavailability issues. Balancing these factors is critical during drug development to ensure efficacy while minimizing adverse reactions.

Future research directions involving 3-(2,4-dimethylphenyl)-2-hydroxy-2-methylpropanoic acid may include exploring its role as a chiral building block in asymmetric synthesis. The presence of multiple stereocenters offers opportunities for creating enantiomerically pure derivatives with enhanced selectivity for biological targets. Additionally, investigating the compound’s interactions with protein partners using biophysical techniques could provide insights into its mechanism of action and guide structure-activity relationship studies.

The broader significance of 3-(2,4-dimethylphenyl)-2-hydroxy-2-methylpropanoic acid lies in its contribution to the expanding library of pharmacophores available for drug discovery. Its unique structural features challenge chemists to develop innovative synthetic strategies while offering researchers a platform for exploring new therapeutic interventions. As computational tools become more sophisticated and high-throughput screening methods improve, compounds like this one will play an increasingly important role in accelerating the discovery of novel medicines.

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